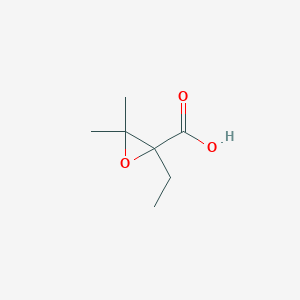
3,3-Dimethylthiochroman-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylthiochroman-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromanones, which are structurally related to chromanones but contain a sulfur atom in place of an oxygen atom in the pyran ring. This structural modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylthiochroman-4-one typically involves the condensation of 3,3-dimethyl-2-butanone with thiophenol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate thioether, which undergoes cyclization to yield the desired thiochromanone. Commonly used acids for this reaction include hydrochloric acid and sulfuric acid, and the reaction is usually carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
化学反应分析
Types of Reactions: 3,3-Dimethylthiochroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiochromanones.
科学研究应用
3,3-Dimethylthiochroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound exhibits significant biological activities, including antimicrobial and antileishmanial properties.
Medicine: Due to its biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3,3-Dimethylthiochroman-4-one involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to the inhibition of cysteine proteases in the Leishmania parasite. The compound’s sulfur atom plays a crucial role in forming covalent bonds with the active site of the enzyme, thereby inhibiting its activity. Further studies are required to fully elucidate the molecular pathways involved .
相似化合物的比较
Chroman-4-one: Lacks the sulfur atom and exhibits different biological activities.
Thiochroman-4-one: Similar structure but without the 3,3-dimethyl substitution.
Flavanone: Contains a similar core structure but with different substituents and biological properties.
Uniqueness: 3,3-Dimethylthiochroman-4-one is unique due to the presence of both the sulfur atom and the 3,3-dimethyl substitution. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
27943-36-8 |
|---|---|
分子式 |
C11H12OS |
分子量 |
192.28 g/mol |
IUPAC 名称 |
3,3-dimethyl-2H-thiochromen-4-one |
InChI |
InChI=1S/C11H12OS/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 |
InChI 键 |
XHPQROKSTPPIFJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CSC2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)





![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
![8-(4-Methoxy-6-methyl-pyrimidin-2-yl)-1,4-dioxa-8-aza-spiro[4.5]decane](/img/structure/B13933030.png)

